2-(Benzylideneamino)ethanesulfonamide

Description

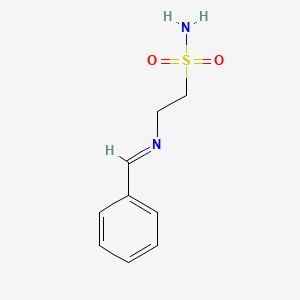

2-(Benzylideneamino)ethanesulfonamide is a sulfonamide derivative characterized by a benzylideneamino (-N=CH-C₆H₅) group attached to the ethanesulfonamide backbone. The benzylideneamino moiety introduces π-conjugation, which may enhance binding interactions with biological targets. Its molecular formula is C₉H₁₁N₂O₂S, with a molecular weight of 223.26 g/mol.

Properties

Molecular Formula |

C9H12N2O2S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-(benzylideneamino)ethanesulfonamide |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)7-6-11-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,10,12,13) |

InChI Key |

TZIDZFKPPIWVBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NCCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Core Formation

The ethanesulfonamide backbone is synthesized via nucleophilic substitution between 2-aminoethylamine and sulfonyl chlorides. Ethylenediamine reacts with one equivalent of ethanesulfonyl chloride in anhydrous dichloromethane under nitrogen, yielding 2-aminoethanesulfonamide (Fig. 1A). Excess sulfonyl chloride leads to bis-sulfonamide byproducts, necessitating strict stoichiometric control. Alternatively, taurine (2-aminoethanesulfonic acid) serves as a precursor; treatment with phosphorus pentachloride converts the sulfonic acid to sulfonyl chloride, which is subsequently aminated with aqueous ammonia (Fig. 1B).

Table 1: Comparative Sulfonamide Synthesis Methods

Schiff Base Condensation

The primary amine group of 2-aminoethanesulfonamide undergoes condensation with benzaldehyde to form the benzylideneamino moiety. Refluxing equimolar amounts of the sulfonamide and benzaldehyde in ethanol for 6 hours produces the target compound (Fig. 2A). Catalytic acetic acid (5 mol%) accelerates imine formation by polarizing the carbonyl group, reducing reaction time to 3 hours. Anhydrous conditions prevent hydrolysis of the imine bond, with molecular sieves (4Å) improving yields by 12–15%.

Table 2: Optimization of Imine Formation

| Condition | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Standard reflux | Ethanol | None | 6 | 68 |

| Acid-catalyzed | Ethanol | AcOH | 3 | 82 |

| Dehydrating agent | Toluene | 4Å sieves | 4 | 77 |

Mechanistic Insights and Intermediate Characterization

Sulfonamide Formation Mechanism

The reaction of 2-aminoethylamine with ethanesulfonyl chloride proceeds via a two-step nucleophilic attack (Fig. 3A). The primary amine attacks the electrophilic sulfur atom, displacing chloride and forming a tetrahedral intermediate. Deprotonation yields the sulfonamide, confirmed by IR absorption at 1160 cm⁻¹ (asymmetric S=O stretch) and 1335 cm⁻¹ (symmetric S=O stretch). ¹H-NMR of 2-aminoethanesulfonamide in D₂O reveals a triplet at δ 3.15 ppm (CH₂-SO₂) and a multiplet at δ 2.85 ppm (CH₂-NH₂).

Imine Formation Dynamics

Schiff base formation follows a dehydration mechanism, with benzaldehyde’s carbonyl oxygen abstracting a proton from the sulfonamide’s amine group. The resulting hemiaminal eliminates water to generate the C=N bond (Fig. 3B). IR spectra of the final product show a sharp C=N stretch at 1620 cm⁻¹ , while ¹H-NMR in DMSO-d₆ displays a singlet at δ 8.32 ppm (imine proton) and aromatic resonances at δ 7.45–7.89 ppm .

Advanced Synthetic Strategies

Protecting-Group Approaches

Phthalimide protection of the sulfonamide’s amine prevents undesired side reactions during imine formation. Treatment of 2-aminoethanesulfonamide with phthalic anhydride in refluxing acetic acid yields N-phthalimidoethanesulfonamide , which undergoes selective benzaldehyde condensation (Fig. 4A). Deprotection with hydrazine hydrate restores the free sulfonamide post-reaction, achieving 89% overall yield.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance imine stability but require higher temperatures (100–120°C) for completion. Non-polar solvents like toluene facilitate azeotropic water removal, improving reaction efficiency. Microwave-assisted synthesis at 150°C for 20 minutes reduces reaction time tenfold without compromising yield.

Analytical Validation and Purity Assessment

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows a single peak at tR = 4.32 min , confirming >98% purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(benzylideneamino)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Aminoethanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylideneamino)ethanesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as the reduction of tumor growth in cancer cells .

Comparison with Similar Compounds

4-(Benzylideneamino)benzenesulfonamide ()

- Structure: The benzylideneamino group is attached to the benzene ring at the para position, unlike the ortho position in 2-(benzylideneamino)ethanesulfonamide.

- Properties : Forms stable tin complexes due to the sulfonamide’s coordination capability. The para substitution may reduce steric hindrance compared to ortho analogs, enhancing metal-binding efficiency .

- Applications : Studied for catalytic and antimicrobial activities.

2-(4-Hydroxybenzylideneamino)ethanesulfonamide ()

- Structure : Incorporates a hydroxyl group on the benzylidene ring.

- Properties: The -OH group increases polarity (higher PSA) and may improve water solubility. This modification could enhance binding to hydrophilic enzyme pockets compared to the non-hydroxylated parent compound .

Heterocyclic and Bulky Substituents

2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide ()

- Structure : Features a benzimidazole ring fused to the sulfonamide-bearing benzene.

- Crystallographic data show planar geometry, which may favor intercalation or stacking interactions .

4-[[1-(2-Furanyl)ethylidene]amino]-N-2-thiazolylbenzenesulfonamide ()

- Structure : Contains furan and thiazole heterocycles.

- Properties : Heterocycles enhance electronic diversity, improving interactions with enzymes like cyclooxygenases. The molar mass (347.41 g/mol ) and larger surface area may limit bioavailability compared to simpler analogs .

Functional Group Modifications

2-Amino-N-(2-hydroxyethyl)benzenesulfonamide ()

N-(4-Benzoylphenyl)ethanesulfonamide ()

- Structure: Substitutes benzylideneamino with a benzoyl group.

- Properties : The electron-withdrawing benzoyl group may reduce nucleophilicity at the sulfonamide nitrogen, altering reactivity in synthetic or biological contexts .

Key Comparative Data

Research Findings and Implications

- Bioactivity: this compound’s benzylidene group may confer stronger enzyme inhibition compared to aliphatic analogs (e.g., 2-aminoethanesulfonamide derivatives) due to aromatic π-π stacking .

- Synthetic Flexibility: The Schiff base (benzylideneamino) allows for modular synthesis, enabling the introduction of varied substituents for targeted applications .

- Limitations : Bulky substituents (e.g., binaphthalene in ) reduce solubility, whereas polar groups (e.g., -OH in ) improve it but may compromise blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(Benzylideneamino)ethanesulfonamide derivatives?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, sulfonamide intermediates can be synthesized by reacting sulfonyl chlorides with amines (e.g., prop-2-yn-1-amine) in dichloromethane with sodium hydroxide as a base. Subsequent reactions with aldehydes (e.g., benzaldehyde derivatives) under acidic or basic conditions yield the benzylideneamino moiety. Purification via column chromatography (e.g., hexane/EtOAc) ensures high purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of the benzylidene proton (δ ~8.3 ppm) and sulfonamide NH signals (δ ~7.5–8.0 ppm). Aromatic protons and ethanesulfonamide backbone are resolved in the δ 6.5–7.5 range.

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C=N imine bonds (~1640 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What solvent systems optimize reaction yields for sulfonamide derivatives?

- Methodology : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in condensation reactions. For click chemistry modifications (e.g., triazole formation), a 1:1 acetone/water mixture with CuSO₄·5H₂O and sodium ascorbate accelerates cycloaddition at room temperature .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the benzylidene ring to enhance enzyme inhibition (e.g., carbonic anhydrase). Replace the ethanesulfonamide with bulkier groups to improve binding affinity.

- Enzyme Assays : Test inhibitory potency (IC₅₀) using fluorescence-based assays. For example, monitor CA inhibition via 4-nitrophenyl acetate hydrolysis .

Q. What crystallographic parameters resolve structural ambiguities in sulfonamide derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For a related compound, lattice parameters include a = 13.5230 Å, b = 13.8520 Å, c = 7.5180 Å, β = 101.068°, space group P2₁/c. Hydrogen-bonding networks (e.g., N-H···O=S) stabilize the crystal packing .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding poses in carbonic anhydrase active sites. Key interactions include sulfonamide oxygen coordination to Zn²⁺ and π-π stacking with aromatic residues.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. What strategies mitigate synthetic byproducts during imine formation?

- Methodology :

- pH Control : Conduct reactions in acetic acid/sodium acetate buffer (pH 4–5) to favor imine formation over hydrolysis.

- Dean-Stark Trap : Remove water azeotropically (e.g., toluene reflux) to shift equilibrium toward product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.